molecular formula C22H24N2O2 B2761209 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide CAS No. 1396584-47-6

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2761209
CAS No.: 1396584-47-6
M. Wt: 348.446
InChI Key: KIOTZHGWPLUKAI-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a diphenylpropanamide moiety

Preparation Methods

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide typically involves multi-step chemical reactions. The synthetic route often includes nucleophilic substitution, ester hydrolysis, and cyclocondensation reactions. For instance, the microwave-assisted synthesis of similar compounds has been highlighted as an efficient method. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its incorporation into polymers can enhance properties like thermal stability and solubility.

    Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide can be compared with other similar compounds, such as:

    Adamantane derivatives: These compounds share the adamantane moiety and exhibit similar stability and reactivity.

    Pyrrolidinone derivatives: These compounds feature the pyrrolidinone ring and are often used in medicinal chemistry.

    Cyclopropyl-containing compounds: These compounds include the cyclopropyl group, known for its unique reactivity and stability.

The uniqueness of this compound lies in its combination of these distinct moieties, which confer a unique set of chemical and physical properties.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(23-18-13-22(26)24(15-18)19-11-12-19)14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOTZHGWPLUKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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